N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide
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Overview
Description
N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide involves the formation of two new bonds: C-N and C-C or two C-N. Another method involves the use of ethyl 1-benzyl-3-piperidinecarboxylate, which is treated with a 4N-aqueous sodium hydroxide solution in a mixture of tetrahydrofuran and 1,4-dioxane .
Industrial Production Methods: Industrial production methods for piperidine derivatives often involve multicomponent reactions, cyclization, and hydrogenation processes. These methods are designed to be fast and cost-effective to meet the demands of modern organic chemistry .
Chemical Reactions Analysis
Types of Reactions: N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide undergoes various types of reactions, including oxidation, reduction, and substitution. The compound can participate in cycloaddition, annulation, and amination reactions .
Common Reagents and Conditions: Common reagents used in these reactions include aldehydes, ketones, and reducing agents for reductive amination. Cyclization reactions often require catalysts and specific temperature conditions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of imine groups typically yields secondary amines, while cyclization reactions can produce various piperidine derivatives .
Scientific Research Applications
N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide has several scientific research applications. It is used in the development of pharmaceuticals due to its potential biological activity. Piperidine derivatives are utilized in different therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents . The compound’s ability to inhibit cholinesterase makes it a candidate for Alzheimer’s disease treatment .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide involves its interaction with specific molecular targets and pathways. Piperidine derivatives often act on neurotransmitter systems, enzymes, and receptors. For example, some piperidine compounds inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine . This inhibition can improve memory and cognitive functions .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide include other piperidine derivatives such as N-(piperidine-4-yl) benzamide, N-((1-benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl) naphthalene-2-sulfonamide, and various substituted piperidines .
Uniqueness: The uniqueness of this compound lies in its specific structure, which allows it to interact with particular molecular targets and exhibit distinct biological activities. Its ability to inhibit cholinesterase and potential therapeutic applications in treating Alzheimer’s disease highlight its significance in scientific research .
Properties
IUPAC Name |
N-(1-benzylpiperidin-3-yl)-1,1-dioxothiolane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c20-17(15-8-10-23(21,22)13-15)18-16-7-4-9-19(12-16)11-14-5-2-1-3-6-14/h1-3,5-6,15-16H,4,7-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQQDCAKTTXOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)NC(=O)C3CCS(=O)(=O)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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